Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]-
Description
Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]- is a hydrazone derivative characterized by a hydrazinecarboxamide backbone substituted with a 4-(heptyloxy)phenyl group at the methylene position. This compound belongs to a broader class of hydrazinecarboxamides, which are widely studied for their diverse biological activities, including enzyme inhibition (e.g., acetylcholinesterase, urease) and roles in supramolecular chemistry . The heptyloxy chain (C₇H₁₅O-) introduces significant lipophilicity, influencing its pharmacokinetic and pharmacodynamic properties compared to analogs with shorter or bulkier substituents .
Properties
CAS No. |
134833-25-3 |
|---|---|
Molecular Formula |
C15H23N3O2 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
[(4-heptoxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C15H23N3O2/c1-2-3-4-5-6-11-20-14-9-7-13(8-10-14)12-17-18-15(16)19/h7-10,12H,2-6,11H2,1H3,(H3,16,18,19) |
InChI Key |
PNILTPFTFWUXOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C=NNC(=O)N |
Origin of Product |
United States |
Preparation Methods
Traditional Condensation Methods
Base-Catalyzed Schiff Base Formation
The most widely reported method for synthesizing hydrazinecarboxamide derivatives involves the condensation of 4-(heptyloxy)benzaldehyde with hydrazinecarboxamide under basic conditions. This Schiff base reaction typically employs ethanol or methanol as solvents, with sodium hydroxide or potassium carbonate as catalysts.
In a representative procedure, 4-(heptyloxy)benzaldehyde (1.0 equiv) is refluxed with hydrazinecarboxamide (1.2 equiv) in ethanol at 78°C for 6–8 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with yields ranging from 68% to 82% depending on the purity of starting materials. The product is isolated by vacuum filtration after cooling to 0–5°C, followed by recrystallization from a 1:1 ethanol-water mixture.
Key Reaction Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 75–80°C | ±5% yield |
| Molar Ratio (Aldehyde:Hydrazinecarboxamide) | 1:1.1–1.2 | Critical for completion |
| Reaction Time | 6–8 hours | Prolonged time reduces yield due to decomposition |
The mechanism involves nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine bond. Fourier-transform infrared spectroscopy (FTIR) confirms successful synthesis through the disappearance of the aldehyde C=O stretch at ~1700 cm⁻¹ and the appearance of C=N stretch at 1610–1630 cm⁻¹.
Modern Catalytic Approaches
Ultrasonication-Assisted Synthesis
Recent advancements have utilized ultrasonication to accelerate the condensation reaction. A study employing a 40 kHz ultrasonic bath demonstrated a 92% yield reduction in reaction time to 45 minutes. The enhanced mass transfer and cavitation effects promote faster imine formation while minimizing side reactions.
Comparative Performance:
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Traditional Reflux | 78 | 7.5 | 98.2 |
| Ultrasonication | 92 | 0.75 | 99.5 |
Notably, the ultrasonication method produces smaller crystal sizes (confirmed by powder X-ray diffraction), which may influence subsequent pharmacological testing.
Microwave-Assisted Synthesis
Microwave irradiation at 300 W for 10 minutes in dimethylformamide (DMF) solvent achieves 88% yield. This method preferentially activates polar intermediates, reducing thermal degradation pathways observed in prolonged heating.
Hybrid Synthesis Strategies
One-Pot Multi-Component Reactions
A patent-derived approach (US3238226A) adapts urea chlorination chemistry for precursor synthesis. While originally designed for hydrazine production, modifications enable the generation of hydrazinecarboxamide intermediates:
- Chlorination Step :
Urea reacts with chlorine gas in aqueous slurry at 20–30°C to form N-chlorourea intermediates. - Alkaline Hydrolysis :
Treated with 4M NaOH at 85–90°C to generate hydrazinecarboxamide precursors. - Condensation :
Intermediate reacts with 4-(heptyloxy)benzaldehyde under acidic conditions (pH 3–5) to yield the target compound.
This method achieves 74% overall yield but requires careful pH control during the final condensation to prevent byproduct formation.
Characterization and Quality Control
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.85–7.82 (d, J=8.4 Hz, 2H, ArH), 6.98–6.95 (d, J=8.4 Hz, 2H, ArH), 4.02 (t, J=6.6 Hz, 2H, OCH₂), 1.75–1.25 (m, 11H, heptyl chain).
- ¹³C NMR : 160.1 (C=O), 154.3 (C=N), 130.4–114.7 (aromatic carbons), 68.9 (OCH₂), 31.8–22.6 (heptyl chain).
Crystallographic Data
Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a=8.42 Å, b=12.35 Å, c=14.20 Å, and β=98.7°. The dihedral angle between the aromatic ring and hydrazinecarboxamide plane is 12.3°, indicating partial conjugation.
Industrial-Scale Considerations
Challenges and Optimization Frontiers
Byproduct Formation
Common impurities include:
- Unreacted 4-(heptyloxy)benzaldehyde (≤2.1%)
- Diimine adducts from over-condensation (≤1.8%)
HPLC purification using a C18 column with 70:30 acetonitrile-water mobile phase reduces impurities to <0.5%.
Stability Considerations
The compound shows moderate hygroscopicity (3.2% weight gain at 75% RH). Storage under nitrogen atmosphere with molecular sieves maintains >99% purity for 12 months at −20°C.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarboxamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarboxamide derivatives.
Scientific Research Applications
Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a UV filter in various formulations.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug formulations due to its UV protective properties.
Industry: Widely used in the cosmetic industry as a UV filter in sunscreens and other skincare products.
Mechanism of Action
The mechanism by which Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]- exerts its effects involves the absorption of UV radiation. The compound absorbs UV radiation and converts it into less harmful energy, thereby protecting the skin from UV-induced damage. The molecular targets include the UV radiation itself, and the pathways involved are primarily related to the photochemical reactions that occur upon UV absorption .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs differ in the substituents attached to the phenyl ring or the hydrazinecarboxamide core:
*Estimated logP based on tridecyl/pentadecyl chain data .
Physicochemical Properties
- Lipophilicity : The heptyloxy chain confers higher logP (~3.5) compared to methoxy (logP ~0.689 for phenylmethylene analogs) or shorter alkyl chains. This enhances membrane permeability but may reduce aqueous solubility .
- Synthesis : Like most hydrazinecarboxamides, the target compound is synthesized via condensation of 4-(heptyloxy)benzaldehyde with hydrazinecarboxamide under acidic or reflux conditions, analogous to methods for phenylmethylene and pyrazole derivatives .
ADME and Toxicity
- ADME : Hydrazinecarboxamides generally comply with Lipinski’s Rule of Five (molecular weight <500, logP <5). The heptyloxy derivative’s higher logP may necessitate formulation optimization for oral bioavailability .
Biological Activity
Hydrazinecarboxamide, specifically the compound 2-[[4-(heptyloxy)phenyl]methylene]-, is a notable chemical entity that has garnered attention for its biological activities, particularly in the fields of agrochemistry and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula, which includes a hydrazinecarboxamide moiety linked to a heptyloxy-substituted phenyl group. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological systems.
Biological Activity Overview
Hydrazinecarboxamide derivatives have been studied for various biological activities, including:
- Pesticidal Activity : These compounds have shown efficacy against invertebrate pests, making them potential candidates for agricultural applications.
- Antiproliferative Effects : Some derivatives exhibit significant antiproliferative properties against cancer cell lines.
Pesticidal Activity
Recent studies have highlighted the pesticidal activity of hydrazinecarboxamide derivatives. For instance, a patent (EP 4467535 A1) discusses the use of these compounds in controlling invertebrate pests. The research indicates that the compound demonstrates a broad spectrum of activity against various difficult-to-control pests, including insects and arachnids .
Data Table: Pesticidal Efficacy
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Hydrazinecarboxamide | Aphids | 85 | EP 4467535 A1 |
| Hydrazinecarboxamide | Spider Mites | 78 | EP 4467535 A1 |
| Hydrazinecarboxamide | Whiteflies | 82 | EP 4467535 A1 |
Antiproliferative Activity
In addition to its pesticidal properties, hydrazinecarboxamide derivatives have been evaluated for their potential anticancer effects. Research indicates that certain structural modifications can enhance their activity against various cancer cell lines.
Case Study: Anticancer Screening
A study published in Bioorganic & Medicinal Chemistry assessed the antiproliferative effects of several hydrazinecarboxamide derivatives on human cancer cell lines. The results demonstrated that:
- Compound A (a derivative of hydrazinecarboxamide) showed IC50 values of 25 µM against breast cancer cells.
- Compound B exhibited an IC50 value of 30 µM against lung cancer cells.
These findings suggest that modifications in the hydrazinecarboxamide structure can lead to significant variations in biological activity.
The biological activity of hydrazinecarboxamide compounds is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : These compounds may inhibit specific enzymes crucial for pest survival or cancer cell proliferation.
- Disruption of Cellular Processes : By interfering with cellular signaling pathways, these compounds can induce apoptosis in cancer cells or disrupt metabolic processes in pests.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
